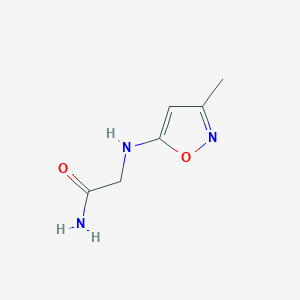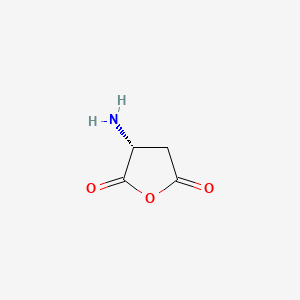
(R)-3-Aminodihydrofuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Aminodihydrofuran-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a furan ring with an amino group and two keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminodihydrofuran-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with a suitable dehydrating agent under controlled conditions to form the furan ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminodihydrofuran-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Aminodihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted furan compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Aminodihydrofuran-2,5-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for further investigation in biochemical assays.
Medicine
In medicinal chemistry, ®-3-Aminodihydrofuran-2,5-dione derivatives are explored for their potential therapeutic properties. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of ®-3-Aminodihydrofuran-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminofuran-2,5-dione: Lacks the stereochemistry of the ®-isomer.
3-Aminotetrahydrofuran-2,5-dione: Contains an additional hydrogenation of the furan ring.
3-Aminopyrrolidine-2,5-dione: Features a pyrrolidine ring instead of a furan ring.
Uniqueness
®-3-Aminodihydrofuran-2,5-dione is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C4H5NO3 |
|---|---|
Molekulargewicht |
115.09 g/mol |
IUPAC-Name |
(3R)-3-aminooxolane-2,5-dione |
InChI |
InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2/t2-/m1/s1 |
InChI-Schlüssel |
GWKOSRIHVSBBIA-UWTATZPHSA-N |
Isomerische SMILES |
C1[C@H](C(=O)OC1=O)N |
Kanonische SMILES |
C1C(C(=O)OC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


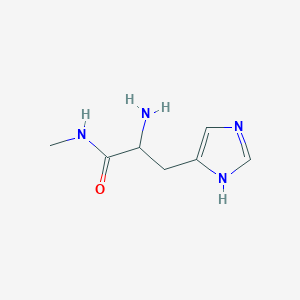


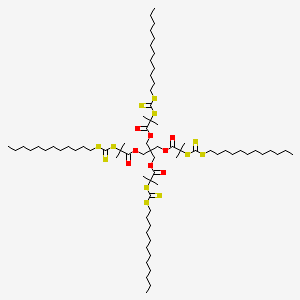

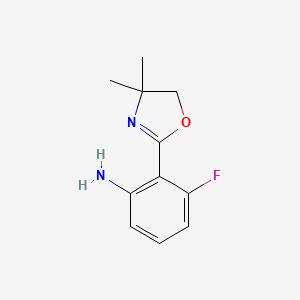
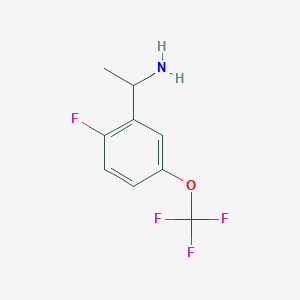
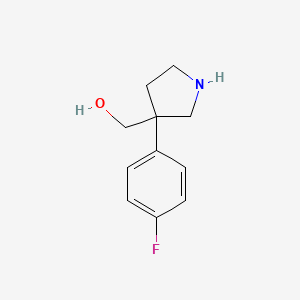

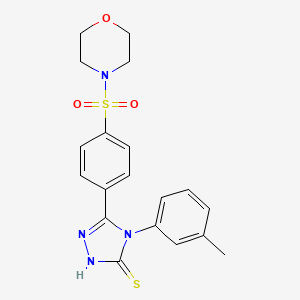
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)

